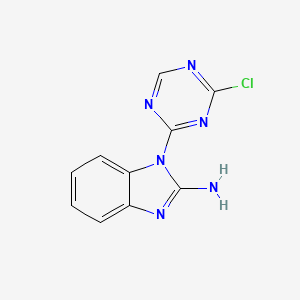
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine
Overview
Description
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine is a heterocyclic compound that features both a triazine and a benzimidazole ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the triazine ring, known for its stability and reactivity, combined with the benzimidazole moiety, which is often found in bioactive molecules, makes this compound a valuable subject of study.
Preparation Methods
The synthesis of 1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine typically involves nucleophilic substitution reactions. One common method starts with 2,4,6-trichloro-1,3,5-triazine, which undergoes a substitution reaction with 2-aminobenzimidazole. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the triazine ring can be replaced by various nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Condensation Reactions: The compound can form condensation products with aldehydes or ketones, leading to the formation of Schiff bases.
Common reagents used in these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and various organic solvents like DMF and dichloromethane (DCM). Major products formed from these reactions depend on the specific nucleophile or electrophile used in the reaction.
Scientific Research Applications
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The triazine ring’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in industrial applications .
Comparison with Similar Compounds
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine can be compared with other triazine and benzimidazole derivatives:
4,6-dichloro-1,3,5-triazine: Similar in structure but lacks the benzimidazole moiety, limiting its biological activity.
2-aminobenzimidazole: Contains the benzimidazole ring but not the triazine ring, resulting in different reactivity and applications.
2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol: A triazine derivative used as a UV absorber, highlighting the versatility of the triazine core.
Properties
Molecular Formula |
C10H7ClN6 |
|---|---|
Molecular Weight |
246.65 g/mol |
IUPAC Name |
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine |
InChI |
InChI=1S/C10H7ClN6/c11-8-13-5-14-10(16-8)17-7-4-2-1-3-6(7)15-9(17)12/h1-5H,(H2,12,15) |
InChI Key |
DZRBURAZIBTKCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=NC(=NC=N3)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














